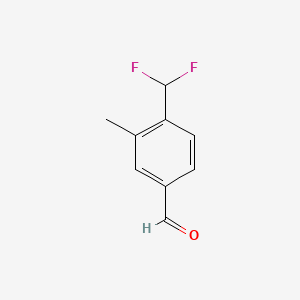

4-(Difluoromethyl)-3-methylbenzaldehyde

Description

Significance of Fluorine Incorporation in Organic Molecules

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which imparts significant metabolic stability to molecules containing it. mdpi.com This is a highly desirable trait in the design of pharmaceuticals, as it can lead to improved drug longevity in the body.

Fluorine's high electronegativity can also influence the acidity or basicity of nearby functional groups, affecting how a molecule interacts with biological targets. nih.gov Furthermore, the incorporation of fluorine, particularly groups like difluoromethyl (CHF2) and trifluoromethyl (CF3), can enhance a molecule's lipophilicity, which can improve its ability to permeate cell membranes. nih.govmdpi.com This modification can lead to better bioavailability and efficacy of drug candidates. mdpi.comnbinno.com The unique properties imparted by fluorine have led to its inclusion in a wide range of pharmaceuticals and agrochemicals. mdpi.comnbinno.com

Table 1: Comparison of Fluorine-Containing Functional Groups

| Functional Group | Formula | van der Waals Radius (Å) | Key Properties |

| Fluoro | -F | 1.47 | High electronegativity, metabolic stability |

| Difluoromethyl | -CHF2 | ~2.0 | Lipophilic, hydrogen bond donor capability, metabolic stability |

| Trifluoromethyl | -CF3 | 2.2 | Highly lipophilic, metabolically robust, strong electron-withdrawing nature mdpi.com |

Role of Benzaldehyde (B42025) Derivatives in Organic Synthesis

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis due to the reactivity of the aldehyde functional group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, which is the basis for a wide array of chemical transformations. Benzaldehyde derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. nbinno.comchemimpex.com

Common reactions involving benzaldehyde derivatives include nucleophilic additions and condensation reactions, which are instrumental in constructing more complex molecular architectures. chemimpex.com For instance, they are used in the synthesis of Schiff bases, which have applications in catalysis and as ligands for metal complexes. The specific substituents on the benzene (B151609) ring can modulate the reactivity of the aldehyde group and introduce additional functionalities into the final product. For example, electron-withdrawing groups like trifluoromethyl can enhance the electrophilicity of the aldehyde's carbonyl carbon. wikipedia.org

Overview of Difluoromethylated Aromatic Systems

Aromatic systems containing the difluoromethyl (CHF2) group are of growing interest in medicinal and agricultural chemistry. The CHF2 group is considered a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups like hydroxyl or thiol, potentially leading to improved interactions with biological targets. The synthesis of difluoromethylated compounds has been an area of active research, with various methods being developed to introduce this valuable functional group. nih.govnih.gov

The presence of the CHF2 group on an aromatic ring, as seen in 4-(Difluoromethyl)-3-methylbenzaldehyde, can offer a unique combination of properties. It provides the metabolic stability associated with fluorinated compounds while also having the potential to engage in specific hydrogen bonding interactions. nih.gov These characteristics make difluoromethylated aromatic compounds attractive scaffolds for the design of new bioactive molecules. nih.gov For example, compounds containing the quinoxalin-2-one skeleton decorated with a difluoromethyl group have shown potential for the development of new fluorine-containing drugs. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H8F2O |

|---|---|

Molecular Weight |

170.16 g/mol |

IUPAC Name |

4-(difluoromethyl)-3-methylbenzaldehyde |

InChI |

InChI=1S/C9H8F2O/c1-6-4-7(5-12)2-3-8(6)9(10)11/h2-5,9H,1H3 |

InChI Key |

NMSWAUBMHFAAPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)C(F)F |

Origin of Product |

United States |

Synthesis Methodologies for 4 Difluoromethyl 3 Methylbenzaldehyde and Analogues

Strategies for Introducing the Difluoromethyl Group onto Aromatic Aldehydes

The direct conversion of a formyl group or the functionalization of an aromatic ring are the primary approaches for synthesizing difluoromethylated aromatic aldehydes. These strategies encompass deoxofluorination reactions, transition metal-catalyzed cross-coupling, and radical difluoromethylation.

Deoxofluorination Approaches for Aldehydes

Deoxofluorination is a direct method that converts a carbonyl group into a difluoromethylene group. This transformation is a powerful tool for the synthesis of gem-difluoro compounds from their corresponding aldehydes.

XtalFluor-E, or diethylaminodifluorosulfinium tetrafluoroborate, is a crystalline, thermally stable, and easily handled deoxofluorinating reagent. rsc.orgnih.gov It serves as an effective alternative to more hazardous reagents like DAST (diethylaminosulfur trifluoride). The deoxofluorination of aromatic aldehydes using XtalFluor-E typically proceeds at room temperature and can be performed under highly concentrated conditions, sometimes even without additional solvent. rsc.org The reaction generally requires a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), to facilitate the transformation. researchgate.net

The reaction tolerates a wide range of functional groups on the aromatic ring, and various difluoromethyl-containing compounds have been obtained in moderate to good isolated yields, ranging from 21% to 87%. rsc.org

Table 1: Deoxofluorination of Aromatic Aldehydes with XtalFluor-E

| Aldehyde Substrate | Product | Yield (%) |

|---|---|---|

| Methyl 4-formylbenzoate | Methyl 4-(difluoromethyl)benzoate | 84 |

| Methyl 3-formylbenzoate | Methyl 3-(difluoromethyl)benzoate | 81 |

Data compiled from research findings on deoxofluorination reactions. researchgate.net

Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is an inexpensive and stable solid that serves as a precursor to difluorocarbene (:CF₂) upon thermal decarboxylation. orgsyn.orgwikipedia.org The in situ generated difluorocarbene is a highly reactive electrophile. This reagent is widely used for the difluoromethylation of heteroatoms such as oxygen, nitrogen, and sulfur in phenols, amines, and thiols, respectively. mdpi.comnih.gov

The mechanism for these reactions involves the nucleophilic attack of the deprotonated heteroatom on the electrophilic difluorocarbene. mdpi.com While this method is well-established for forming C-O-CF₂H, C-N-CF₂H, and C-S-CF₂H bonds, its direct application to convert an aldehyde's carbonyl carbon into a C-CF₂H group is less common. The typical reaction of difluorocarbene with aldehydes in the presence of triphenylphosphine (B44618) leads to the formation of gem-difluoroolefins through a Wittig-like reaction. wikipedia.org However, reports of direct C-C bond formation at the carbonyl carbon of an aldehyde to yield a difluoromethylated alkane are not prevalent in the reviewed literature.

Transition Metal-Catalyzed Difluoromethylation Reactions

Transition metal catalysis offers a powerful and versatile approach for forming C-CF₂H bonds, often by coupling a difluoromethyl source with a pre-functionalized aromatic ring.

Copper-mediated cross-coupling reactions are a prominent strategy for the synthesis of difluoromethyl arenes from aryl halides. nih.gov This approach is particularly relevant for the synthesis of 4-(difluoromethyl)-3-methylbenzaldehyde, which could be prepared from a precursor such as 4-bromo-3-methylbenzaldehyde. The reaction typically involves a copper(I) salt, such as copper(I) iodide (CuI), and a difluoromethyl source. acs.org

One common difluoromethylating agent used in these reactions is (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H), which requires an activator like cesium fluoride (CsF). Another approach utilizes (difluoromethyl)zinc reagents, which can be generated from difluoroiodomethane (B73695) and zinc. acs.org These copper-catalyzed reactions generally exhibit good functional group tolerance, allowing for the presence of various substituents on the aromatic ring. nih.gov A stepwise strategy involving the coupling of an aryl iodide with an α-silyldifluoroacetate followed by hydrolysis and decarboxylation also provides access to difluoromethylated arenes. rsc.org

Table 2: Copper-Catalyzed Difluoromethylation of Aryl Halides

| Aryl Halide | Difluoromethyl Source | Catalyst/Reagents | Product |

|---|---|---|---|

| Aryl Iodide | TMSCF₂H | CuI, CsF | Aryl-CF₂H |

| Aryl Iodide | (Difluoromethyl)zinc reagent | CuI | Aryl-CF₂H |

This table summarizes general copper-catalyzed difluoromethylation reactions. rsc.orgnih.govacs.org

Radical difluoromethylation has emerged as a powerful method for the C-H functionalization of arenes and heteroarenes, offering pathways that are often complementary to transition metal-catalyzed methods. researchgate.net These reactions typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to the aromatic ring.

Visible-light photocatalysis has become a prominent tool for initiating radical difluoromethylation reactions under mild conditions. mdpi.com Organic dyes or metal complexes can be used as photocatalysts to generate the •CF₂H radical from precursors like sodium difluoromethanesulfinate (CF₂HSO₂Na). nih.gov Recent studies have demonstrated the site-selective C-H difluoromethylation of aromatic aldehydes. researchgate.net For instance, a photocatalytic system has been developed for the para-selective C-H difluoroalkylation of benzaldehyde (B42025) derivatives, a selectivity that is opposite to classical Friedel-Crafts reactions. researchgate.net In cases where the para position is blocked, ortho-selective difluoromethylation has been observed. The mechanism is believed to involve an electrophilic difluoroalkyl radical. researchgate.net

Copper catalysis can also be employed in radical cascade reactions. For example, a copper-catalyzed cascade difluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes has been developed to synthesize difluoromethylated naphthoquinones, showcasing the utility of aldehydes as radical acceptors in such transformations. nih.gov

Electrophilic and Nucleophilic Difluoromethylation Pathways

The introduction of a difluoromethyl (CF₂H) group onto an aromatic ring can be achieved through several distinct pathways, broadly categorized as nucleophilic and electrophilic methods.

Nucleophilic Difluoromethylation: This is a prominent strategy for forming C-CF₂H bonds. It typically involves the reaction of a difluoromethyl anion equivalent with an electrophile. Reagents such as (difluoromethyl)trimethylsilane (TMSCF₂H), difluoromethyl phenyl sulfone (PhSO₂CF₂H), and related sulfone or silane (B1218182) reagents are commonly used as precursors to the nucleophilic difluoromethyl species. nih.govcas.cncas.cn For instance, PhSO₂CF₂H can be deprotonated by a base to generate a nucleophile that attacks electrophilic centers. cas.cn This approach has been successfully applied to the difluoromethylation of various compounds, including aldehydes and imines. nih.govcas.cn The generation of the active nucleophile often requires careful selection of the base and reaction conditions to avoid side reactions. cas.cn

Another nucleophilic pathway involves the use of organometallic reagents. Stable and isolable difluoromethyl zinc reagents have been developed that, in combination with a nickel catalyst, can difluoromethylate aryl iodides, bromides, and triflates under mild, room temperature conditions. semanticscholar.org Similarly, difluoromethyl copper reagents have been reported, although they can be less thermally stable. cas.cn

Electrophilic Difluoromethylation: In this approach, a substrate with nucleophilic character reacts with an electrophilic source of the CF₂H group. One common method involves the generation of difluorocarbene (:CF₂) as an intermediate, which then reacts with the nucleophile. cas.cncas.cn This can be achieved from reagents like chlorodifluoromethane (B1668795) (ClCF₂H) or even fluoroform (CHF₃) under strong basic conditions. rsc.orgrsc.orgarkat-usa.org The mechanism is believed to proceed via deprotonation followed by rapid α-elimination of a halide or other leaving group to form the electrophilic difluorocarbene. rsc.org

Alternatively, S-(difluoromethyl)diarylsulfonium salts have been developed as direct electrophilic difluoromethylating reagents for various S-, N-, and C-nucleophiles. cas.cn While appearing as a direct Sₙ2-type substitution, mechanistic studies suggest that these reactions can also proceed through a difluorocarbene intermediate. cas.cn

Multi-component Reaction (MCR) Strategies Tolerating Difluoromethyl Groups

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer an efficient approach to complex molecules. The compatibility of difluoromethyl sources within these reaction cascades is an area of growing interest.

One notable strategy involves a modularized multicomponent coupling to generate fluoromethyl sulfones. In this system, an aryl halide, a sulfur source like thiourea (B124793) dioxide, and a difluoromethyl source such as chlorodifluoromethane (ClCF₂H) can be combined. chinesechemsoc.org The reaction is thought to proceed through the formation of a sulfinate salt intermediate, which then reacts with a difluorocarbene generated from ClCF₂H. This is followed by a protonation step, likely from water in the reaction medium, to yield the final difluoromethyl sulfone product. chinesechemsoc.org Such strategies demonstrate the feasibility of incorporating abundant industrial raw materials like Freon into complex organic scaffolds through MCRs, tolerating a range of functional groups on the aryl halide partner. chinesechemsoc.org

Synthetic Routes to 3-Methylbenzaldehyde (B113406) Precursors

The synthesis of the target molecule, this compound, necessitates the availability of its precursor, 3-methylbenzaldehyde. This intermediate is typically derived from m-xylene (B151644) through various synthetic transformations.

Oxidative Approaches from Toluene/Xylene Derivatives

The selective oxidation of one methyl group of m-xylene is a direct route to 3-methylbenzaldehyde. This transformation can be challenging due to the potential for over-oxidation to the corresponding carboxylic acid or oxidation of both methyl groups.

Halogenation and Subsequent Transformations

An alternative strategy involves the selective halogenation of one of the methyl groups of m-xylene, followed by hydrolysis or another transformation to introduce the aldehyde functionality. Free-radical halogenation, often initiated by UV light (photo-chlorination), can introduce a chlorine atom onto a methyl group, forming 3-methylbenzyl chloride. researchgate.net Subsequent hydrolysis of this intermediate, for instance, via the Sommelet reaction or by treatment with a mild oxidizing agent, can then yield 3-methylbenzaldehyde. This multi-step approach requires careful control of the halogenation step to avoid di- or tri-halogenation and to ensure selectivity for the methyl group over the aromatic ring.

Chemo- and Regioselectivity in Difluoromethylation of Substituted Benzaldehydes

When introducing a difluoromethyl group onto a substituted benzaldehyde, such as 3-methylbenzaldehyde, controlling the position of the incoming group (regioselectivity) is paramount. The existing methyl and aldehyde groups on the aromatic ring direct the substitution to specific positions. The methyl group is an ortho-, para-director, while the aldehyde group is a meta-director. For the synthesis of this compound, the difluoromethylation must occur at the position para to the methyl group and ortho to the aldehyde group.

The outcome of the reaction is highly dependent on the reaction mechanism. For radical C-H difluoromethylation, the regioselectivity is often governed by the stability of the resulting radical intermediate. mdpi.com In many cases, direct C-H difluoromethylation of substituted arenes can lead to a mixture of isomers.

Strategies to control regioselectivity often involve pre-functionalizing the substrate or using directing groups. For instance, in pyridine (B92270) systems, a switchable regioselectivity between the meta and para positions has been achieved by converting the pyridine into an oxazino pyridine intermediate for meta-functionalization or into a pyridinium (B92312) salt for para-functionalization. nih.gov Similar principles could potentially be applied to benzaldehyde systems.

In other cases, the inherent electronic properties of the substrate dictate the outcome. For the difluoromethylation of substrates with multiple nucleophilic centers, the reaction can be directed chemo- and regioselectively to the center with the lowest pKa value and highest polarizability. researchgate.net Achieving the desired 4-difluoromethyl product from 3-methylbenzaldehyde likely requires a method that favors substitution at the sterically accessible and electronically activated position para to the methyl group.

Optimization of Reaction Conditions and Yields

Maximizing the yield of difluoromethylation reactions requires careful optimization of various parameters, including the choice of reagent, base, solvent, temperature, and catalyst.

For nucleophilic difluoromethylation reactions, the choice of base is critical. A screening of bases for the reaction of acetophenone (B1666503) with a chiral difluoromethyl sulfoximine (B86345) showed that potassium hexamethyldisilazide (KHMDS) provided a significantly better yield (67%) compared to n-butyllithium (nBuLi, 25%) or lithium hexamethyldisilazide (LiHMDS, 10%). cas.cn

Solvent selection also plays a crucial role. In the same study, tetrahydrofuran (B95107) (THF) was identified as the optimal solvent, while the addition of hexamethylphosphoramide (B148902) (HMPA) was detrimental to the reaction. cas.cn Temperature is another key variable; lowering the reaction temperature from -78 °C to -98 °C substantially improved both the yield (from 67% to 82%) and the diastereoselectivity. cas.cn Further optimization by adjusting the stoichiometric ratio of reactants led to an excellent yield of 99%. cas.cn

The table below summarizes the optimization of a model nucleophilic difluoromethylation reaction.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | nBuLi | THF | -78 | 25 |

| 2 | LiHMDS | THF | -78 | 10 |

| 3 | NaHMDS | THF | -78 | 37 |

| 4 | KHMDS | THF | -78 | 67 |

| 5 | KHMDS | THF/HMPA | -78 | 48 |

| 6 | KHMDS | Toluene | -78 | 55 |

| 7 | KHMDS | Et₂O | -78 | 60 |

| 8 | KHMDS | DME | -78 | 58 |

| 9 | KHMDS | THF | -98 | 82 |

| 10 | KHMDS | THF | -98 | 99 |

Data adapted from a study on the diastereoselective synthesis of difluoromethyl tertiary alcohols. cas.cn The yield in entry 10 was achieved with an optimized reactant ratio.

In the context of deoxyfluorination of aldehydes to form difluoromethyl arenes, optimization of the fluoride source and solvent was shown to be important. Using 3 equivalents of tetramethylammonium (B1211777) fluoride (NMe₄F) in THF at a concentration of 0.30 M gave a 91% yield for the conversion of 4-bromobenzaldehyde. umich.edu

These examples underscore that achieving high efficiency and yield in the synthesis of this compound requires a systematic, multi-parameter optimization process tailored to the specific synthetic pathway being employed.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-(Difluoromethyl)-3-methylbenzaldehyde, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR experiments provides unambiguous evidence of its constitution.

The proton (¹H) NMR spectrum reveals the number of distinct proton environments and their neighboring atoms. The aldehydic proton (CHO) characteristically appears far downfield, typically in the range of 9-10 ppm, as a singlet due to the absence of adjacent protons. orgchemboulder.com The spectrum also features signals for three distinct aromatic protons, a methyl group, and a difluoromethyl proton.

The benzylic protons of the methyl group (CH₃) are expected to produce a singlet around 2-3 ppm. orgchemboulder.com The single proton of the difluoromethyl group (-CHF₂) is anticipated to appear as a triplet, a result of coupling to the two neighboring fluorine atoms. The aromatic region, generally between 7.0 and 8.5 ppm, would display complex splitting patterns for the three protons on the benzene (B151609) ring, reflecting their coupling with each other.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | 9.9 – 10.1 | Singlet (s) | 1H |

| Aromatic (Ar-H) | 7.5 – 8.0 | Multiplet (m) | 3H |

| Difluoromethyl (-CHF₂) | 6.5 – 7.0 | Triplet (t) | 1H |

| Methyl (-CH₃) | 2.3 – 2.5 | Singlet (s) | 3H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing around 190 ppm. The aromatic carbons resonate in the 120-150 ppm region. The carbon of the methyl group is expected at the upfield end of the spectrum, around 15-20 ppm.

A key feature is the signal for the difluoromethyl carbon (-CHF₂). Due to the strong deshielding effect of the two attached fluorine atoms, this carbon signal appears significantly downfield and is split into a triplet due to one-bond coupling with the fluorine nuclei (¹J-CF).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|

| Aldehyde (-CHO) | ~192 | Most downfield signal |

| Aromatic (C-CHO) | ~136 | Quaternary carbon |

| Aromatic (C-CHF₂) | ~135 | Quaternary carbon, C-F coupling |

| Aromatic (C-CH₃) | ~138 | Quaternary carbon |

| Aromatic (Ar-C) | 125 – 135 | Three signals expected |

| Difluoromethyl (-CHF₂) | ~115 | Triplet due to ¹J-CF coupling |

| Methyl (-CH₃) | ~16 | Most upfield signal |

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to analyze fluorine-containing compounds. sepscience.com For this compound, the two fluorine atoms in the -CHF₂ group are chemically equivalent. Therefore, they are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal would appear as a doublet due to coupling with the single adjacent proton (²J-HF). semanticscholar.org

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| Difluoromethyl (-CHF₂) | -90 to -130 | Doublet (d) |

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, COSY would show correlations between the protons on the aromatic ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached. columbia.edulibretexts.org It would show a cross-peak connecting the aldehyde proton to the carbonyl carbon, the methyl protons to the methyl carbon, the difluoromethyl proton to the difluoromethyl carbon, and each aromatic proton to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edulibretexts.orgustc.edu.cn HMBC is crucial for piecing together the molecular skeleton. Key expected correlations would include:

The aldehyde proton showing correlations to the carbons of the aromatic ring to which it is attached and the adjacent carbons.

The methyl protons showing correlations to their attached aromatic carbon as well as the two neighboring carbons.

The difluoromethyl proton showing correlations to its attached aromatic carbon and the two adjacent carbons, definitively confirming the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, the molecular formula is C₉H₈F₂O. HRMS can distinguish this exact mass from other potential formulas that might have the same nominal mass. nih.gov This measurement provides definitive confirmation of the compound's elemental composition.

Fragmentation Patterns and Structural Information

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing the ejection of an electron to form a molecular ion (M⁺•). This high-energy molecular ion can then undergo fragmentation into smaller, charged ions.

For aromatic aldehydes like this compound, fragmentation typically involves characteristic losses of the aldehyde group or parts thereof, as well as cleavages related to the substituted benzene ring. libretexts.orgdocbrown.info The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₉H₈F₂O, Monoisotopic Mass: 170.05 Da). uni.lu

Key fragmentation pathways anticipated for this compound include:

Loss of a hydrogen radical (H•): Cleavage of the aldehydic C-H bond is a common fragmentation for aldehydes, leading to a stable acylium ion [M-H]⁺ or [M-1]⁺. libretexts.org For benzaldehyde (B42025), this is often a very prominent peak. docbrown.info

Loss of the formyl radical (•CHO): Cleavage of the bond between the benzene ring and the carbonyl carbon results in the loss of the entire aldehyde group, producing an [M-CHO]⁺ or [M-29]⁺ ion. libretexts.orgdocbrown.info

Formation of the phenyl cation: The resulting ion from the loss of the formyl group can be observed, corresponding to the 4-(difluoromethyl)-3-methylphenyl cation. Further fragmentation of the ring structure can also occur. docbrown.info

The presence of the difluoromethyl group also influences the fragmentation, and fragments containing fluorine atoms would be characteristic in the spectrum.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Ion Formula | Description |

| 170 | [C₉H₈F₂O]⁺• | Molecular Ion (M⁺•) |

| 169 | [C₉H₇F₂O]⁺ | Loss of aldehydic hydrogen radical ([M-H]⁺) |

| 141 | [C₈H₇F₂]⁺ | Loss of formyl radical ([M-CHO]⁺) |

This table is based on general fragmentation principles for aromatic aldehydes. libretexts.orgdocbrown.info

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. It works on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending). The resulting IR spectrum provides a unique "fingerprint" of the molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. The most prominent peaks would be associated with the aldehyde group, the aromatic ring, and the difluoromethyl group.

Aldehyde Group: A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch is expected in the region of 1710-1685 cm⁻¹. Additionally, two weaker bands corresponding to the aldehydic C-H stretch typically appear between 2850-2810 cm⁻¹ and 2750-2710 cm⁻¹. nist.gov

Aromatic Ring: The presence of the benzene ring will give rise to C=C stretching vibrations, which are observed as one or more bands in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹. nist.gov

Difluoromethyl Group: The C-F stretching vibrations of the -CHF₂ group are expected to produce strong and distinct absorption bands in the fingerprint region of the spectrum, typically between 1400 cm⁻¹ and 1000 cm⁻¹.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | ~1700 | Strong, Sharp |

| Aldehyde | C-H Stretch | ~2820 and ~2720 | Weak to Medium |

| Aromatic | C-H Stretch | >3000 | Medium |

| Aromatic | C=C Stretch | ~1600-1450 | Medium to Weak |

| Difluoromethyl | C-F Stretch | ~1400-1000 | Strong |

| Methyl | C-H Stretch | ~2960-2850 | Medium |

Data is based on characteristic frequencies for known functional groups. nist.govnist.gov

X-ray Diffraction Analysis for Solid-State Structure Confirmation

X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. mkuniversity.ac.in By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to map the electron density and thereby determine the exact positions of each atom in the crystal lattice. ucmerced.edu

For this compound, a single-crystal XRD analysis would provide unambiguous confirmation of its molecular structure. This technique yields precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms as deduced from other spectroscopic methods. mkuniversity.ac.in

The key structural information that would be obtained from an XRD analysis includes:

Confirmation of Constitution: The analysis would verify the arrangement of the methyl, difluoromethyl, and aldehyde groups on the benzene ring.

Molecular Geometry: It would provide exact values for the C-C bond lengths within the aromatic ring, the C=O bond length of the aldehyde, and the C-F bond lengths of the difluoromethyl group. The planarity of the benzene ring and the orientation of the substituents relative to the ring would be established.

Intermolecular Interactions: XRD analysis reveals how molecules are packed in the crystal lattice, identifying any significant intermolecular forces such as hydrogen bonds or dipole-dipole interactions that stabilize the solid-state structure. mkuniversity.ac.in

While a published crystal structure for this specific compound is not available, the technique remains the gold standard for absolute structure confirmation in the solid state. ucmerced.eduresearchgate.net

Table 3: Structural Parameters Obtainable from X-ray Diffraction Analysis

| Parameter Type | Specific Information Provided |

| Crystal System Data | Space group, unit cell dimensions (a, b, c, α, β, γ) |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-F, C-C) |

| Bond Angles | Angles between three connected atoms (e.g., C-C-C, O=C-H) |

| Torsion Angles | Dihedral angles defining the conformation of substituents |

| Molecular Packing | Arrangement of molecules and intermolecular contacts in the crystal |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies (e.g., DFT, Ab Initio Calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting molecular properties. DFT methods, such as the widely used B3LYP functional, offer a balance between computational cost and accuracy, making them suitable for studying substituted aromatic systems. conicet.gov.ar Ab initio methods, while often more computationally intensive, can provide highly accurate benchmark data. acs.org

The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure, known as the equilibrium geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. This calculation yields critical data on bond lengths, bond angles, and dihedral angles.

For 4-(Difluoromethyl)-3-methylbenzaldehyde, one would expect a planar or nearly planar benzaldehyde (B42025) core, which is characteristic of related molecules. acs.org The geometry of the difluoromethyl and methyl groups relative to the benzene (B151609) ring would be a key outcome of the optimization.

To illustrate, the optimized geometrical parameters for the parent molecule, benzaldehyde, determined through gas-phase electron diffraction and ab initio (MP2/6-31G*) calculations, provide a reference for the core structure. acs.org

Table 1: Selected Optimized Geometrical Parameters for Benzaldehyde (Illustrative Example) Data sourced from a gas-phase electron diffraction and ab initio molecular orbital investigation. acs.org

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| (C-C)mean (ring) | 1.397 | C2-C7=O | 123.6 |

| C2-C7 (exo) | 1.479 | ||

| C=O | 1.212 | ||

| (C-H)mean | 1.095 |

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| (C-C)mean (ring) | 1.397 | C2-C7=O | 123.6 |

| C2-C7 (exo) | 1.479 | ||

| C=O | 1.212 | ||

| (C-H)mean | 1.095 |

The electronic structure is described by the distribution of electrons within the molecule. The introduction of the electron-withdrawing difluoromethyl group (-CHF₂) and the electron-donating methyl group (-CH₃) at the meta and para positions relative to each other significantly influences this distribution, affecting the molecule's reactivity and spectroscopic properties.

Following geometry optimization, a vibrational frequency analysis is performed. This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms. mdpi.com

The vibrational spectrum of this compound would feature characteristic peaks. Key vibrations would include:

C=O Stretch: A strong absorption band, typically found in the 1700-1780 cm⁻¹ region for aromatic aldehydes. solidstatetechnology.usuwosh.edu

Aromatic C-H Stretch: Occurring above 3000 cm⁻¹.

Aliphatic C-H Stretch: From the methyl and difluoromethyl groups, typically in the 2850-3000 cm⁻¹ region.

C-F Stretch: Strong absorptions associated with the difluoromethyl group.

Ring Vibrations: Characteristic modes for the substituted benzene ring.

The table below presents calculated vibrational frequencies for benzaldehyde, illustrating the types of modes and their corresponding wavenumbers that would be analyzed.

Table 2: Selected Calculated Vibrational Frequencies for Benzaldehyde (Illustrative Example) Data from DFT (B3LYP) calculations, providing a reference for assignments. solidstatetechnology.usuwosh.edu

| Frequency (cm⁻¹) | Assignment |

| 3416 | Aromatic C-H Stretch |

| 1771-1780 | C=O Carbonyl Stretch |

| 1609 | Aromatic C=C Stretch |

| 1335 | In-plane C-H Bend |

| 1282 | C-C Stretch (Ring-Aldehyde) |

| 709 | Out-of-plane C-H Bend |

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3416 | Aromatic C-H Stretch |

| 1771-1780 | C=O Carbonyl Stretch |

| 1609 | Aromatic C=C Stretch |

| 1335 | In-plane C-H Bend |

| 1282 | C-C Stretch (Ring-Aldehyde) |

| 709 | Out-of-plane C-H Bend |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. conicet.gov.ar

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would likely be concentrated on the electron-withdrawing aldehyde group and the difluoromethyl group. researchgate.net The precise energies and distributions would be determined by the interplay between the donating methyl group and the withdrawing difluoromethyl and aldehyde groups.

Table 3: Illustrative HOMO-LUMO Energies and Gap for a Substituted Benzaldehyde Data based on a DFT study of 4-(Dimethylamino)benzaldehyde, showing how substituents affect orbital energies. conicet.gov.ar

| Orbital | Energy (eV) |

| HOMO | -5.46 |

| LUMO | -1.58 |

| HOMO-LUMO Gap (ΔE) | 3.88 |

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.46 |

| LUMO | -1.58 |

| HOMO-LUMO Gap (ΔE) | 3.88 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

A transition state (TS) is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. It represents the energy maximum on the minimum energy path. Locating and characterizing transition states is a primary goal of reaction mechanism studies. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. This is confirmed by a vibrational frequency calculation, which yields exactly one imaginary frequency for a true transition state. nih.gov

For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group, computational chemists would model the approach of the nucleophile and locate the TS structure. The geometry of the TS would reveal the extent of bond-forming and bond-breaking at the peak of the energy barrier.

Once reactants, products, intermediates, and transition states have been optimized, an energy profile (or reaction coordinate diagram) can be constructed. This profile plots the relative energy of the system as it progresses from reactants to products, providing a visual representation of the reaction's thermodynamics and kinetics.

The key values derived from an energy profile are:

Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.

Reaction Energy (ΔErxn): The energy difference between the products and the reactants, indicating whether the reaction is exothermic (negative ΔErxn) or endothermic (positive ΔErxn).

As an illustrative example, a DFT study on the reaction of benzaldehyde with a deoxyfluorinating agent calculated the activation free energies for the proposed mechanism, providing insight into the reaction's feasibility. researchgate.net Another study on the reaction of benzaldehyde with 4-amine-4H-1,2,4-triazole successfully identified three distinct transition states and mapped the energy profile for the formation of a hemiaminal and its subsequent dehydration to a Schiff base. nih.gov Such an approach would be directly applicable to studying reactions of this compound.

Table 4: Compound Names Mentioned in the Article

Analysis of the Difluoromethyl Group's Electronic Effects

The difluoromethyl (CHF₂) group is a key functional moiety in this compound, significantly influencing the electron distribution within the aromatic ring and, consequently, its chemical behavior. Its electronic character is a combination of strong inductive effects and weaker resonance effects.

The difluoromethyl group is characterized by the presence of two highly electronegative fluorine atoms. This leads to a strong electron-withdrawing inductive effect (-I). The fluorine atoms pull electron density away from the methyl carbon and, by extension, from the benzene ring through the sigma bond network. This inductive withdrawal deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to toluene.

In contrast to its strong inductive effect, the resonance effect (+R) of the difluoromethyl group is considered to be weak. While the fluorine atoms possess lone pairs of electrons that could potentially be donated to the aromatic pi-system, this effect is significantly diminished by the poor overlap between the carbon and fluorine orbitals. The primary electronic influence of the CHF₂ group on the aromatic ring is therefore its potent inductive electron withdrawal.

The interplay of these electronic effects modulates the electron density at different positions on the benzene ring. The strong -I effect of the difluoromethyl group, combined with the electron-donating effect of the methyl group, creates a complex substitution pattern that influences the reactivity and regioselectivity of reactions involving the aromatic ring.

| Electronic Effect | Description | Impact on Aromatic Ring |

| Inductive Effect (-I) | Strong electron withdrawal due to the high electronegativity of the two fluorine atoms. | Deactivation of the ring, making it less nucleophilic. |

| Resonance Effect (+R) | Weak electron donation from the fluorine lone pairs to the aromatic π-system. | Generally outweighed by the strong inductive effect. |

A significant feature of the difluoromethyl group is its ability to act as a hydrogen bond donor. The electron-withdrawing fluorine atoms polarize the C-H bond within the CHF₂ moiety, imparting a partial positive charge on the hydrogen atom. This increased acidity of the hydrogen allows it to participate in hydrogen bonding interactions with suitable acceptor atoms, such as oxygen or nitrogen.

| Interaction | Description | Significance |

| Hydrogen Bond Donation | The polarized C-H bond of the CHF₂ group can interact with electron-rich atoms. | Influences intermolecular interactions, solubility, and potential biological activity. |

Conformational Analysis and Stereochemical Considerations

The conformational preferences of this compound are primarily dictated by the rotation around the single bond connecting the aldehyde group to the aromatic ring. Theoretical calculations on substituted benzaldehydes suggest that the aldehyde group prefers to be coplanar with the benzene ring to maximize π-conjugation.

For this compound, two primary planar conformers can be envisioned: one where the aldehyde's carbonyl oxygen is oriented towards the methyl group (O-syn to methyl) and another where it is directed away from the methyl group (O-anti to methyl). The presence of the ortho-methyl group introduces steric hindrance that can influence the relative stability of these conformers.

Computational studies on similar ortho-substituted benzaldehydes indicate that the rotational barrier between these conformers is significant. The relative energies of the syn and anti conformers are influenced by a balance of steric repulsion and potential weak intramolecular interactions. In the case of this compound, the steric bulk of the methyl group would likely destabilize the O-syn conformation to some extent. However, the precise energy difference and the rotational barrier would require specific high-level computational modeling.

Stereochemically, this compound is achiral as it possesses a plane of symmetry when the aldehyde group is coplanar with the ring. The primary stereochemical consideration is the rotational isomerism around the aryl-CHO bond.

| Conformer | Description | Expected Relative Stability |

| O-syn to methyl | The carbonyl oxygen of the aldehyde is oriented towards the adjacent methyl group. | Likely less stable due to steric hindrance. |

| O-anti to methyl | The carbonyl oxygen of the aldehyde is oriented away from the adjacent methyl group. | Likely more stable due to reduced steric clash. |

Synthetic Applications in Bioactive Molecule Development

Role as an Organic Building Block in Medicinal Chemistry

In the field of medicinal chemistry, 4-(Difluoromethyl)-3-methylbenzaldehyde is a versatile organic building block for the creation of new therapeutic agents. The difluoromethyl group (CF2H) is recognized as a bioisostere of hydroxyl, thiol, or amine groups, meaning it can mimic these functional groups while offering improved metabolic stability. nih.gov This characteristic, combined with the synthetic versatility of the benzaldehyde (B42025) functional group, allows for its incorporation into a wide range of molecular scaffolds aimed at treating various diseases.

Precursor for Pharmaceutical Intermediates

The compound is an important intermediate in the synthesis of more complex pharmaceutical molecules. chemimpex.comnbinno.com The aldehyde functional group can readily undergo a variety of chemical transformations, including reductive amination, aldol (B89426) condensation, and Wittig reactions, to build the core structures of potential drugs. For instance, fluorinated benzaldehydes are utilized in the preparation of pyrazolopyridine derivatives, which are investigated for their therapeutic properties. echemi.com The synthesis of key intermediates for drugs like Roflumilast has utilized a similar strategy, starting from a substituted benzaldehyde to construct the final active pharmaceutical ingredient. google.com

Design and Synthesis of Novel Drug Candidates

The strategic incorporation of fluorine-containing groups is a key element of modern drug design, and this compound is a prime starting material for this purpose. hovione.com The difluoromethyl group can act as a hydrogen bond donor, which can enhance the binding affinity and specificity of a drug candidate to its biological target. nih.gov Researchers utilize this building block in the design and synthesis of novel compounds for various therapeutic areas. The process often involves computational docking studies to predict binding interactions, followed by chemical synthesis where the benzaldehyde derivative is elaborated into a final drug candidate. mdpi.com This approach has been successful in developing subtype-selective ligands for complex targets like muscarinic acetylcholine (B1216132) receptors. mdpi.com

Key Transformations in Drug Synthesis

| Reaction Type | Reagent/Catalyst | Resulting Structure |

|---|---|---|

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Substituted Benzylamine |

| Aldol Condensation | Ketone/Aldehyde, Base/Acid Catalyst | α,β-Unsaturated Carbonyl |

| Wittig Reaction | Phosphonium Ylide | Substituted Styrene |

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing chemical modifications at a late step in the synthesis of a complex molecule. nyu.edusemanticscholar.org This approach allows for the rapid diversification of drug-like compounds, enabling the exploration of structure-activity relationships without re-synthesizing the molecule from scratch. acs.org this compound can be used in LSF strategies where its aldehyde group reacts with a suitable functional group on a complex core molecule. For example, a drug intermediate containing a primary amine or a hydrazine (B178648) can be modified by condensation with the benzaldehyde to introduce the 4-(difluoromethyl)-3-methylphenyl moiety, potentially enhancing the compound's efficacy or pharmacokinetic profile. nih.gov

Applications in Agrochemical and Crop Protection Research

Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry for the development of modern crop protection agents. chemimpex.comnbinno.com Fluorinated compounds are prevalent in this sector, with more than half of the pesticides launched in the last two decades containing fluorine. semanticscholar.org The inclusion of the difluoromethyl group can lead to agrochemicals with improved potency, stability, and a more favorable environmental profile.

Intermediate for Fungicides and Herbicides

This benzaldehyde derivative serves as a precursor for the synthesis of advanced fungicides and herbicides. chemimpex.com The development of new fungicides, such as succinate (B1194679) dehydrogenase inhibitors (SDHI), often relies on novel fluorinated building blocks to overcome resistance issues in fungal pathogens. nih.gov The molecular scaffold provided by this compound can be elaborated into heterocyclic structures commonly found in effective fungicides and herbicides.

Development of Pesticides

In the broader context of pesticide development, intermediates like this compound are crucial for creating new active ingredients. scispace.com The industry trend is moving away from older classes of pesticides towards more targeted and environmentally benign options. nih.govresearchgate.net The synthesis of novel pesticides involves the assembly of several key fragments, and fluorinated aromatic aldehydes are often used to introduce a toxophore or to fine-tune the molecule's physical and biological properties. echemi.comresearchgate.net

Examples of Fluorinated Moieties in Agrochemicals

| Agrochemical Class | Common Fluorinated Moiety | Purpose |

|---|---|---|

| Fungicides (e.g., SDHIs) | Trifluoromethyl, Difluoromethyl | Increase efficacy, overcome resistance |

| Herbicides (e.g., PPO inhibitors) | Trifluoromethylphenyl | Enhance binding to target enzyme |

Utilization in Material Science and Advanced Functional Materials

While the primary research focus for many fluorinated benzaldehydes has been on life sciences, their unique electronic and physical properties also make them attractive candidates for applications in material science. The incorporation of fluorine atoms into organic materials can significantly alter properties such as thermal stability, solubility, and electronic characteristics. Although specific research on this compound in material science is still an emerging area, its molecular structure suggests potential applications in several advanced material domains.

Monomers for Polymer Synthesis

The aldehyde functionality of this compound allows it to be used as a monomer in condensation polymerization reactions. It can react with other monomers containing active hydrogen atoms, such as phenols, amines, or amides, to form a variety of polymers. The inclusion of the difluoromethyl group into the polymer backbone would be expected to impart several desirable properties:

Reduced Flammability: Fluorinated polymers are often less flammable than their non-fluorinated counterparts.

Low Surface Energy: The presence of fluorine can lead to materials with low surface energy, resulting in hydrophobic and oleophobic properties useful for creating specialized coatings.

Modified Dielectric Properties: Fluorination typically lowers the dielectric constant of a material, which is advantageous for applications in microelectronics as insulating layers.

Precursors for Organic Electronic Materials

Organic electronic materials, used in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), often rely on aromatic and heteroaromatic structures. Fluorinated building blocks are frequently incorporated to tune the electronic properties of these materials. solvay.com this compound can serve as a precursor for larger, conjugated systems used in these applications.

The difluoromethyl group is a moderate electron-withdrawing group, which can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of organic semiconductors. By lowering these energy levels, fluorination can improve the stability of the material against oxidation (air stability) and, in some cases, facilitate electron injection and transport. The aldehyde group provides a reactive site for extending the conjugation of the molecule through reactions like Wittig or Knoevenagel condensations, building the complex structures required for electronic functionality.

Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. The properties of a MOF, such as its pore size, shape, and surface chemistry, are determined by the choice of the metal and the organic ligand. Aromatic aldehydes and their derivatives are used to synthesize more complex ligands for MOF construction.

This compound could be chemically modified, for example, by conversion of the aldehyde to a carboxylic acid or a heterocyclic ring system, to create a suitable ligand for MOF synthesis. The incorporation of the difluoromethyl group into the MOF structure could be used to:

Tune Pore Chemistry: The fluorinated group can modify the interaction of the MOF with guest molecules, making it more or less affine to specific gases or liquids. This is particularly relevant for applications in gas storage and separation.

Enhance Chemical Stability: The presence of fluorine can increase the robustness of the MOF structure in harsh chemical environments.

Create Functional Pores: The specific electronic nature and hydrogen-bonding capability of the CHF2 group could be exploited to create pores with tailored properties for catalysis or sensing applications.

Research Findings on Fluorinated Benzaldehydes in Synthesis

| Application Area | Key Structural Feature | Resulting Properties/Function | Compound Analogy |

| Pharmaceuticals | Difluoromethyl Group (CHF2) | Bioisostere for OH, SH, NH groups; enhances metabolic stability and cell permeability. nih.gov | Fluorinated Benzaldehydes |

| Agrochemicals | Fluorine Substitution | Improves efficacy and bioavailability of crop protection agents. biesterfeld.nonbinno.com | 4-Fluoro-3-methylbenzaldehyde |

| Organic Electronics | Electron-Withdrawing Nature | Modulates HOMO/LUMO levels, improving air stability and electron transport. solvay.com | Fluorinated Aromatic Aldehydes |

| Advanced Polymers | C-F Bonds | Imparts high thermal stability, low surface energy, and desirable dielectric properties. | General Fluorinated Monomers |

Future Directions and Research Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of more efficient and sustainable methods for synthesizing 4-(Difluoromethyl)-3-methylbenzaldehyde is a central theme for future research. Current synthetic strategies, while effective, often present opportunities for improvement in terms of environmental impact and economic viability. Future efforts will likely prioritize the adoption of green chemistry principles. sciencedaily.com This includes the exploration of biocatalytic routes, which can lead to the efficient production of complex chemicals with less energy consumption and waste generation compared to conventional methods. manchester.ac.uk

A significant area of development will be the refinement of difluoromethylation techniques. Research into direct and stepwise difluoromethylation continues to yield novel reagents and methodologies. ingentaconnect.comresearchgate.net The use of fluoroform (CHF3) as a difluoromethylating agent in continuous flow systems is a promising and highly atom-efficient approach. rsc.org Additionally, advancements in photocatalysis and electrochemistry may offer milder and more selective pathways for the introduction of the difluoromethyl group. rsc.orgqmul.ac.uk The development of cost-effective and safe formylation processes for fluorinated aromatic compounds will also be crucial for the large-scale production of this compound. google.com

Future synthetic strategies are expected to focus on:

Catalyst Development: Designing highly active and recyclable catalysts to improve reaction efficiency and reduce waste.

Alternative Reagents: Investigating safer and more environmentally friendly difluoromethylating agents. cas.cn

Flow Chemistry: Implementing continuous flow processes for enhanced safety, scalability, and consistency. sci-hub.se

Solvent Selection: Utilizing greener and more benign solvent systems.

| Synthetic Approach | Key Advantages | Relevant Research Areas |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Enzyme engineering, process optimization |

| Flow Chemistry | Improved safety, scalability, and process control | Reactor design, real-time analytics |

| Photocatalysis | Use of light as a renewable energy source, mild conditions | Development of new photoredox catalysts |

| Green Reagents | Reduced toxicity and environmental impact | Utilization of fluoroform, development of novel reagents |

Exploration of Novel Reactivity and Transformations

The distinct electronic nature of the difluoromethyl group in this compound opens avenues for exploring novel chemical reactivity and transformations. The CF2H group can act as a lipophilic hydrogen bond donor, a property that can influence intermolecular interactions and reaction pathways. researchgate.net Future research will likely focus on leveraging the unique properties of both the aldehyde and the difluoromethyl moieties to develop new synthetic methodologies.

Potential areas of exploration include:

C-H Activation: Developing methods for the selective functionalization of the C-H bonds of the methyl and difluoromethyl groups.

Novel Condensation Reactions: Investigating new types of condensation reactions involving the aldehyde group, potentially leading to the synthesis of complex molecular architectures.

Transition-Metal Catalysis: Exploring novel cross-coupling and other transition-metal-catalyzed reactions involving the difluoromethyl group. rsc.org

Radical Chemistry: Investigating the participation of the difluoromethyl group in radical-mediated transformations. ingentaconnect.com

A deeper understanding of the reactivity of this compound will significantly expand its utility as a versatile building block in organic synthesis.

Broader Applications in Drug Discovery and Agrochemical Industries

The incorporation of a difluoromethyl group into bioactive molecules is a well-established strategy in medicinal and agrochemical chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. qmul.ac.uk Consequently, this compound is a highly attractive starting material for the synthesis of new pharmaceuticals and crop protection agents.

Future research in this area is expected to involve:

Synthesis of Novel Bioactive Compounds: Utilizing this compound as a key intermediate in the synthesis of new drug candidates for a wide range of therapeutic areas. The development of 18F-labeled derivatives for use in Positron Emission Tomography (PET) is also a promising direction. nih.gov

Development of New Agrochemicals: Designing and synthesizing novel herbicides, insecticides, and fungicides with improved efficacy and environmental profiles.

Bioisosteric Replacement: Exploring the use of the difluoromethyl group as a bioisostere for other functional groups to optimize the pharmacological properties of existing drugs and agrochemicals.

The versatility of this compound makes it a valuable tool for generating diverse libraries of compounds for biological screening.

Advanced Computational Studies for Rational Design

Advanced computational chemistry will play a pivotal role in guiding the future development and application of this compound. Theoretical calculations can provide valuable insights into the molecule's electronic structure, reactivity, and interactions with biological targets, thereby facilitating a more rational approach to experimental design.

Key areas for computational investigation include:

Reaction Mechanism Studies: Using quantum mechanical methods, such as Density Functional Theory (DFT), to elucidate the mechanisms of known and novel reactions involving this compound. This can aid in optimizing reaction conditions and predicting the formation of byproducts. acs.org

Predicting Molecular Properties: Calculating various physicochemical properties of derivatives of this compound to guide the selection of candidates for synthesis and biological testing.

Virtual Screening and Drug Design: Employing molecular docking and other computational techniques to predict the binding of this compound derivatives to specific protein targets, thus accelerating the identification of potential drug leads.

The synergy between computational and experimental chemistry will be crucial for unlocking the full potential of this compound in a time- and cost-effective manner.

Integration with High-Throughput Synthesis and Screening Methodologies

To accelerate the discovery of new applications for this compound, its integration with high-throughput synthesis and screening (HTS) platforms is essential. These technologies enable the rapid generation and evaluation of large libraries of compounds, significantly increasing the efficiency of the discovery process.

Future directions in this area will likely involve:

Automated Synthesis: Developing automated synthetic routes to generate diverse libraries of derivatives from this compound. This could involve the use of robotic platforms and multicomponent reactions to maximize efficiency. orientjchem.org

High-Throughput Screening: Screening the resulting compound libraries against a wide array of biological targets to identify new hits for drug discovery and agrochemical development.

DNA-Encoded Libraries: Incorporating this compound into DNA-encoded library (DEL) technology to explore a vast chemical space for the identification of novel protein binders.

The combination of high-throughput synthesis and screening will be a powerful engine for innovation, enabling the rapid translation of the chemical potential of this compound into practical applications.

Q & A

Q. What are the established synthetic routes for 4-(Difluoromethyl)-3-methylbenzaldehyde, and what reaction conditions optimize yield?

The compound is synthesized via difluoromethylation of precursors such as 3-methyl-4-hydroxybenzaldehyde. A common method involves generating difluorocarbene in situ using potassium fluoride (KF) and chlorodifluoromethane under basic conditions (e.g., NaOH). Reaction optimization includes:

- Temperature : Maintain 60–80°C to balance reactivity and side-product formation.

- Catalyst : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reagent mixing.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the aldehyde from byproducts like unreacted precursors or difluoromethyl ethers .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy :

- ¹H NMR : Identify aldehyde protons (δ 9.8–10.2 ppm) and difluoromethyl group splitting (²J~HF ~50 Hz).

- ¹⁹F NMR : Confirm CF₂H group presence (δ -120 to -140 ppm).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods for manipulations.

- Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation.

- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite.

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How does the difluoromethyl group influence electronic properties and reactivity in downstream reactions?

The -CF₂H group is strongly electron-withdrawing, activating the aldehyde for nucleophilic additions (e.g., Grignard reactions) while stabilizing intermediates via inductive effects. Computational studies (DFT) reveal:

Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?

Contradictions often arise from:

- Impurity Profiles : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect byproducts like 3-methylbenzaldehyde or difluoromethyl ethers.

- Reagent Quality : Ensure anhydrous KF and fresh chlorodifluoromethane to avoid moisture-driven side reactions.

- Scale-Up Adjustments : Optimize mixing efficiency in flow reactors to mitigate exothermicity issues .

Q. How can derivatives of this compound be rationally designed for enhanced biological activity?

Structural modifications guided by SAR include:

- Hydroxylation : Introduce -OH at the 2-position to improve solubility (e.g., 4-(difluoromethyl)-3-methyl-2-hydroxybenzaldehyde).

- Schiff Base Formation : React with amines to create antimicrobial or anticancer candidates.

- Table : Bioactivity of Analogues (Adapted from Literature)

| Derivative | Activity | Key Feature |

|---|---|---|

| 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | Anticancer (IC₅₀: 12 µM) | Enhanced water solubility |

| 4-Fluoro-3-methylbenzaldehyde | Antibacterial (MIC: 8 µg/mL) | Improved logP |

Q. What computational approaches predict the compound’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2). The CF₂H group may form halogen bonds with Arg120 or Tyr355.

- MD Simulations : Assess stability of ligand-protein complexes (GROMACS, 50 ns runs).

- ADMET Prediction : SwissADME estimates moderate BBB permeability (logBB: -0.5) and CYP2D6 inhibition risk .

Key Notes for Methodological Rigor

- Synthesis Reproducibility : Document batch-specific variations in starting material purity (e.g., 3-methyl-4-hydroxybenzaldehyde ≥98% by GC).

- Data Validation : Cross-reference spectral data with PubChem entries (CID: [Insert CID]) to confirm structural integrity .

- Ethical Compliance : Adhere to institutional guidelines for biological testing; derivatives are for research use only .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.